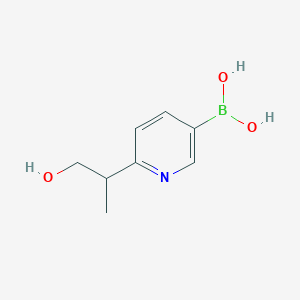

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes, which is a rapid and efficient process . The addition of a B–H bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This method is widely explored due to its simplicity and effectiveness.

Industrial Production Methods

Industrial production methods for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid often involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or sodium periodate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, alkylboranes, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Boronic acids are known for their ability to reversibly bind to enzymes, making them valuable in drug discovery. (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid can act as an enzyme inhibitor, targeting specific biological pathways. Its structure allows it to selectively bind to various enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and tuberculosis .

Drug Development

The compound serves as a scaffold for synthesizing new drugs by modifying its structure to enhance efficacy and selectivity against specific biological targets. For instance, studies have shown that derivatives of boronic acids can inhibit kinases involved in cancer progression . The unique substitution pattern of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid enhances its binding capabilities compared to other boronic acids.

Building Block in Organic Chemistry

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is utilized as a building block in organic synthesis due to its functional groups that can participate in various coupling reactions. Its ability to form reversible bonds with diols makes it essential for creating complex organic structures .

| Feature | Description |

|---|---|

| Functionality | Boronic acid group enables coupling reactions |

| Applications | Synthesis of pharmaceuticals and agrochemicals |

Self-Assembling Materials

The compound's properties allow it to be used in developing self-assembling polymers and gels. The presence of the pyridine ring influences the self-assembly behavior, which is crucial for creating materials with specific properties .

Development of Sensors

Due to its ability to form covalent bonds with diols, (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is explored in biochemical sensing applications. The compound can be integrated into sensor designs that detect biological molecules, enhancing sensitivity and specificity .

Novel Materials

Research indicates that boronic acids can be used to create materials with unique properties, such as stimuli-responsive gels or coatings. These materials have potential applications in drug delivery systems and environmental sensing .

Inhibition of Kinases

A study demonstrated that derivatives of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid exhibited significant inhibitory activity against various kinases involved in cancer signaling pathways. These findings support the potential use of this compound in developing targeted cancer therapies .

Biochemical Sensing Applications

Another research project focused on using (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid in the design of sensors for glucose detection. The compound's ability to bind selectively with glucose allowed for the development of a sensitive detection method, showcasing its utility in biomedical applications .

Wirkmechanismus

The mechanism of action of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . This interaction is facilitated by the formation of boronate esters, which are stable under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinylboronic acid: Another boronic acid derivative used in similar applications.

Indole derivatives: Compounds with a similar aromatic structure and biological activity.

Pyrrolidine derivatives: Compounds with a nitrogen-containing heterocyclic ring used in drug discovery.

Uniqueness

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is unique due to its specific structure, which combines a boronic acid group with a pyridine ring substituted with a hydroxypropan-2-yl group . This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various scientific applications.

Biologische Aktivität

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a compound that falls within the category of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Boronic acids are known to interact with various biological targets through mechanisms such as enzyme inhibition and transmetalation processes.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids, including (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, are effective inhibitors of serine proteases and other enzymes. This inhibition can lead to significant therapeutic effects, particularly in cancer treatment where protease activity is often dysregulated .

- Suzuki-Miyaura Cross-Coupling: This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing complex organic molecules. The mechanism involves the formation of carbon-carbon bonds, enabling the development of various pharmaceutical agents .

Biological Activity

The biological activities of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid encompass antibacterial, antifungal, and anticancer properties.

Antibacterial and Antifungal Activity

Research indicates that boronic acids possess notable antibacterial and antifungal properties. These activities could be attributed to their ability to disrupt bacterial cell wall synthesis and interfere with fungal metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer applications:

- Cell Cycle Arrest: Studies have demonstrated that derivatives of boronic acids can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This suggests a mechanism that targets specific phases of cell division, leading to increased cytotoxicity against cancer cells .

- Selectivity: Compounds derived from boronic acids have been tested for their selectivity towards cancer cells compared to normal cells. For instance, certain derivatives exhibited significant activity against cancer cell lines while sparing normal peripheral blood mononuclear cells (PBMC) .

Pharmacokinetics

The pharmacokinetic profile of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid suggests high gastrointestinal absorption and solubility, which are crucial for effective therapeutic use.

Case Studies

Several studies have highlighted the potential applications of boronic acids in drug development:

- Enzyme Inhibition Studies: Inhibitory assays conducted on serine proteases demonstrated that (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid effectively reduces enzyme activity, indicating its potential as a therapeutic agent in diseases characterized by abnormal protease activity .

- Anticancer Efficacy: A recent study evaluated various derivatives of boronic acids against multiple cancer cell lines. The results showed that several compounds exhibited IC50 values ranging from 1.45 to 4.25 μM, indicating potent antiproliferative effects .

Eigenschaften

IUPAC Name |

[6-(1-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(5-11)8-3-2-7(4-10-8)9(12)13/h2-4,6,11-13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEQHBKYUPTOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(C)CO)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.